molecular formula C9H8ClNOS B2588526 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime CAS No. 1029134-50-6

6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime

Cat. No.: B2588526
CAS No.: 1029134-50-6
M. Wt: 213.68
InChI Key: APSUJQIKHWGVBW-DHZHZOJOSA-N
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Description

“6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime” is a chemical compound with the molecular formula C9H8ClNOS and a molecular weight of 213.69 .


Physical and Chemical Properties Analysis

The melting point of “this compound” is reported to be between 138 and 140 degrees Celsius .

Scientific Research Applications

Regioselective Synthesis and Derivative Formation

A remarkable application of thiochromen-4-one oximes is in the regioselective synthesis of thieno[2,3-b]thiochromen-4-one oximes, achieved through a thio[3 + 2] cyclization reaction. This method, catalyzed by K2CO3, not only provides access to these compounds under mild conditions but also leads to the formation of unexpected C-C and C-S bonds. This synthesis pathway opens up new avenues for producing 2-amino thieno[2,3-b]thiochromen-4-one and 2-nitroso derivatives, showcasing the compound's versatility in organic synthesis (Karuna Mahato, Prasanta Ray Bagdi, A. Khan, 2017).

Reactivity and Synthesis of Thiochromene Derivatives

Another application is demonstrated in the synthesis and reactivities of 2-trifluoromethyl-4H-thiochromene derivatives. The study outlines how 2-trifluoromethyl-4H-thiochromen-4-one reacts with various reagents to yield corresponding anils, azines, hydrazones, and oxime derivatives. This reactivity profile signifies the compound's utility in producing a wide range of chemically diverse molecules, which can be pivotal in drug development and material science (B. I. Usachev, M. Shafeev, V. Sosnovskikh, 2006).

Complex Formation and Coordination Chemistry

The compound also finds application in the field of coordination chemistry, where its derivatives exhibit adaptable coordination towards metal ions such as zinc(II) and mercury(II). These interactions facilitate the formation of diverse metal-organic frameworks, which are of significant interest for catalysis, environmental remediation, and the development of advanced materials (G. A. Ardizzoia, S. Brenna, B. Therrien, 2010).

Pharmaceutical Scaffold Development

Moreover, the structural features of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime derivatives are leveraged in pharmaceutical sciences to develop novel scaffolds. These scaffolds can be functionalized further to create potent therapeutic agents, indicating the compound's significance in medicinal chemistry research (L. Wen, Ji-Hui Sun, Ming Li, En-Tao Sun, Shusheng Zhang, 2008).

Properties

IUPAC Name

(NE)-N-(6-chloro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSUJQIKHWGVBW-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=NO)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=C(/C1=N/O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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